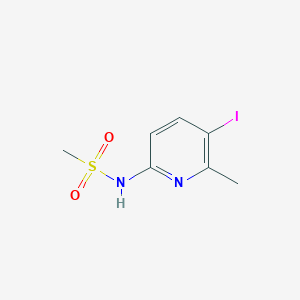![molecular formula C23H24N4O2 B7662835 [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also affects the levels of other neurotransmitters, such as norepinephrine and acetylcholine. This compound has been found to alter the expression of certain genes and proteins involved in neuronal signaling and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone in lab experiments is its selectivity for serotonin and dopamine receptors, which allows for more specific targeting of these neurotransmitter systems. However, one limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings is not fully known.
Zukünftige Richtungen
There are several future directions for research on [4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone, including further studies on its mechanism of action, safety and efficacy in humans, and potential use in other neurological disorders. Additionally, research on the synthesis of this compound and related compounds may lead to the development of new therapeutic agents with improved properties.
Synthesemethoden
[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylpiperazine with 4-methyl-2-phenylpyrimidine-5-carbaldehyde, followed by reduction and acetylation. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone has been studied for its potential use as a therapeutic agent in various diseases, including depression, anxiety, and schizophrenia. Several studies have shown that this compound has anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-17-19(16-24-22(25-17)18-8-4-3-5-9-18)23(28)27-14-12-26(13-15-27)20-10-6-7-11-21(20)29-2/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVKDXPDOMLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![N-[(1-benzylimidazol-2-yl)methyl]-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7662767.png)
![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)

![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)
![(3S)-1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7662836.png)
![3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)

